O-Ethyl S-methyl methylphosphonothiolate
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Overview
Description
O-Ethyl S-methyl methylphosphonothiolate is an organophosphorus compound with the molecular formula C₄H₁₁O₂PS and a molecular weight of 154.168 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-methyl methylphosphonothiolate typically involves the reaction of O-ethyl methylphosphonochloridothioate with methanol in the presence of a base . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-methyl methylphosphonothiolate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiolate group to a sulfoxide or sulfone.
Substitution: The ethyl or methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phosphonothiolates .
Scientific Research Applications
O-Ethyl S-methyl methylphosphonothiolate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-Ethyl S-methyl methylphosphonothiolate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: This compound is similar in structure but has different functional groups, leading to different chemical properties and applications.
VX (nerve agent): VX is another organophosphorus compound with a similar core structure but is highly toxic and used as a chemical warfare agent.
Uniqueness
O-Ethyl S-methyl methylphosphonothiolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
57578-88-8 |
---|---|
Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-[methyl(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(2,5)8-3/h4H2,1-3H3 |
InChI Key |
RGYCUYGGOREOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SC |
Origin of Product |
United States |
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